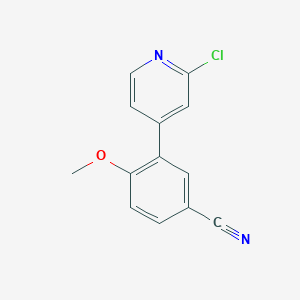

3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile

CAS No.:

Cat. No.: VC18860012

Molecular Formula: C13H9ClN2O

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9ClN2O |

|---|---|

| Molecular Weight | 244.67 g/mol |

| IUPAC Name | 3-(2-chloropyridin-4-yl)-4-methoxybenzonitrile |

| Standard InChI | InChI=1S/C13H9ClN2O/c1-17-12-3-2-9(8-15)6-11(12)10-4-5-16-13(14)7-10/h2-7H,1H3 |

| Standard InChI Key | KFRRSRIIZVJDSE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)Cl |

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name of the compound, 3-(2-chloropyridin-4-yl)-4-methoxybenzonitrile, reflects its substitution pattern: a benzonitrile derivative with a methoxy group at the 4-position and a 2-chloropyridin-4-yl group at the 3-position . Its molecular formula () and weight (244.67 g/mol) are consistent with its aromatic and heterocyclic components.

Table 1: Key Identifiers of 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1417795-34-6 | |

| Molecular Formula | ||

| Molecular Weight | 244.67 g/mol | |

| SMILES | COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)Cl | |

| InChIKey | KFRRSRIIZVJDSE-UHFFFAOYSA-N |

Structural Analysis

The compound’s structure comprises a benzonitrile ring (CH-CN) substituted at the 3-position by a 2-chloropyridin-4-yl group and at the 4-position by a methoxy (-OCH) group. The pyridine ring introduces a nitrogen atom, while the chlorine atom at the 2-position enhances electrophilicity, influencing reactivity in cross-coupling reactions . The nitrile group (-C≡N) contributes to polarity and serves as a hydrogen bond acceptor, critical for molecular interactions in biological systems.

X-ray crystallography and NMR spectroscopy would confirm the planar geometry of the aromatic systems and the spatial orientation of substituents. The methoxy group’s electron-donating nature and the chlorine atom’s electron-withdrawing effects create a polarized electronic environment, potentially affecting solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile typically involves multi-step protocols, leveraging nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. A plausible route, inferred from analogous compounds , involves:

-

Methylation of 3-Chloro-4-hydroxybenzonitrile:

Reaction of 3-chloro-4-hydroxybenzonitrile with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields 3-chloro-4-methoxybenzonitrile . -

Suzuki-Miyaura Coupling:

Introduction of the 2-chloropyridin-4-yl group via palladium-catalyzed coupling between 3-chloro-4-methoxybenzonitrile and a pyridine boronic acid derivative.

Optimization and Yield

Key parameters influencing yield and purity include:

-

Catalyst selection: Palladium complexes (e.g., Pd(PPh)) enhance coupling efficiency.

-

Solvent system: Polar aprotic solvents like DMF or tetrahydrofuran (THF) stabilize intermediates.

-

Temperature: Reactions typically proceed at 70–100°C to overcome activation barriers .

Purification via column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC and H NMR .

Physicochemical Properties

Physical Properties

The compound is a crystalline solid at room temperature, with melting and boiling points yet to be empirically determined. Its solubility profile, inferred from structural analogs , includes:

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP (octanol-water) | 2.12 (estimated) | |

| Water Solubility | 0.389 mg/mL (25°C) | |

| Molecular Refractivity | 42.66 | |

| Topological Polar SA | 33.02 Ų |

The moderate LogP value suggests balanced lipophilicity, suitable for transmembrane permeability in drug candidates.

Chemical Stability

Stability studies indicate resilience under ambient conditions but susceptibility to hydrolysis in acidic or basic environments due to the nitrile and pyridine groups. Storage recommendations include inert atmospheres and low humidity to prevent degradation .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s nitrile and chloropyridine motifs are prevalent in kinase inhibitors and antiviral agents. For example, analogous structures are used in synthesizing JAK2 inhibitors for inflammatory diseases. The nitrile group often acts as a bioisostere for carboxylic acids, enhancing metabolic stability .

Agrochemical Development

Chlorinated pyridines are key components of herbicides and insecticides. The electron-deficient pyridine ring in 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile may interact with plant or insect enzymes, disrupting metabolic pathways.

Material Science

As a building block for metal-organic frameworks (MOFs), the compound’s rigid aromatic structure and nitrogen sites facilitate coordination with transition metals, enabling applications in gas storage and catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume